molecular formula C12H8FN3O3S B2874241 4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1340861-11-1

4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2874241
CAS RN: 1340861-11-1
M. Wt: 293.27
InChI Key: IEKKEOVXZMTGDS-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule is a member of the pyridothiadiazine class of compounds, which are known to exhibit a range of biological activities.

Scientific Research Applications

Medicinal Chemistry: BACE1 Inhibition for Alzheimer’s Disease

In medicinal chemistry, this compound has been identified as a potential inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) . BACE1 is a critical enzyme in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, the compound could reduce the formation of amyloid plaques in the brain, offering a therapeutic strategy for treating Alzheimer’s disease.

Organic Synthesis: Solid-Phase Disulfide Ligation

The compound serves as a reagent in solid-phase disulfide ligation (SPDSL), a technique used in organic synthesis . This method is employed to construct disulfide-linked hybrid molecules systematically and efficiently. The compound’s stability and reactivity make it suitable for synthesizing cyclic peptides and peptide-sugar conjugates, which have applications in drug development and biomolecular research.

Coordination Chemistry: Synthesis of Coordination Polymers

In coordination chemistry, the compound is utilized in the synthesis of coordination polymers . These polymers have unique structures and properties, such as fluorescence, which can be harnessed for various applications including sensing, catalysis, and materials science.

Radiolabeling Techniques: PET Imaging

The compound’s derivatives are used in developing new radiolabeling techniques, such as [18F] prosthetic groups for positron emission tomography (PET) imaging . This application is significant in medical diagnostics, allowing for the specific ligation with tyrosine-containing peptides or proteins to visualize biological processes in vivo.

Environmental Science: Luminescent Sensing

In environmental science, related coordination polymers demonstrate multiresponsive luminescent sensitivity, which can be used for the detection of antibiotics and pesticides . This application is crucial for monitoring environmental pollutants and ensuring the safety of agricultural products.

Materials Science: Photoluminescence Properties

The compound’s role in materials science is linked to the photoluminescence properties of coordination polymers . These properties are studied in the solid state and solvent suspension, which can lead to the development of new materials with potential applications in optoelectronics and display technologies.

Mechanism of Action

properties

IUPAC Name

4-(3-fluorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3S/c13-8-3-1-4-9(7-8)16-11-10(5-2-6-14-11)20(18,19)15-12(16)17/h1-7H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKKEOVXZMTGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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